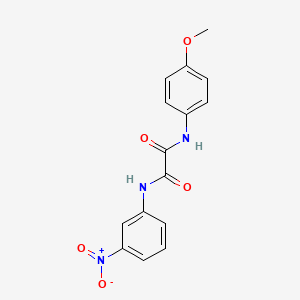
N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide, also known as MNO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNO is a crystalline powder that is soluble in organic solvents and has a molecular weight of 314.29 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel Synthetic Approaches : A study by Mamedov et al. (2016) introduced a one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the utility of similar compounds in producing both anthranilic acid derivatives and oxalamides through an operationally simple and high-yielding process (Mamedov et al., 2016).
Photophysical and Photochemical Properties
- Photochromic [1,3]Oxazines : Research by Deniz et al. (2009) on a series of photochromic [1,3]oxazines, which share structural similarities with N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide, explored their photochemical properties, revealing insights into how substitutions affect their behavior in solution and within rigid polymer matrices (Deniz et al., 2009).
Interactions with Biological Systems
- Cytotoxicity, Autophagy, and DNA Damage : Zhang et al. (2018) investigated 4-methoxy-TEMPO, a stable nitroxide radical related to this compound, focusing on its induced toxicity in HepG2 cells. The study highlighted the mechanisms underlying the compound's toxicity, including ROS generation, DNA damage, and MAPK activation, which contribute to its cytotoxic effects (Zhang et al., 2018).
Electron-Transfer and Oxidation Processes
- Electron-Transfer Kinetics : Suga et al. (2004) examined the electron-transfer rate constants of nitroxide derivatives, showcasing their potential as high power-rate electrode-active materials. This study provides insights into the electron-transfer processes of compounds structurally related to this compound and their applications in electrochemical systems (Suga et al., 2004).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-23-13-7-5-10(6-8-13)16-14(19)15(20)17-11-3-2-4-12(9-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEWVHVDCXYUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate;sulfuric acid](/img/structure/B2716580.png)
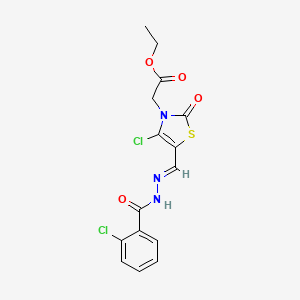
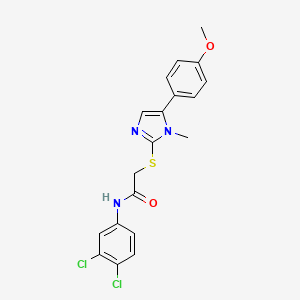
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2716583.png)


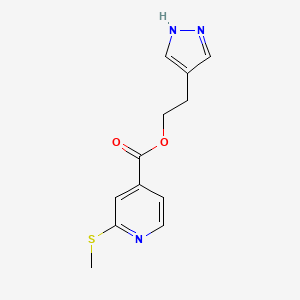
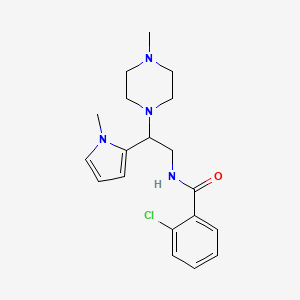
![4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol](/img/structure/B2716594.png)
![N-(3-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2716595.png)
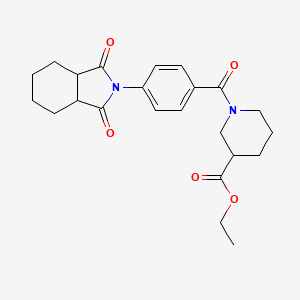
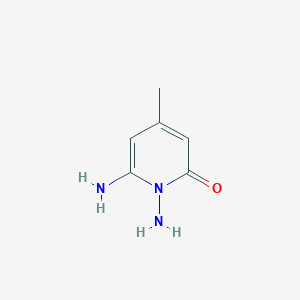

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716603.png)
